5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S3/c14-12-5-6-13(19-12)20(16,17)15(10-3-4-10)8-7-11-2-1-9-18-11/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUTUMJJXWDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be approached through several strategic pathways. Based on the analysis of synthetic routes for similar compounds, three main strategies emerge:
Sequential N-substitution Approach
This approach involves the stepwise introduction of the cyclopropyl and 2-(thiophen-2-yl)ethyl groups onto the thiophene sulfonamide scaffold. The general sequence includes:
- Preparation of 5-chlorothiophene-2-sulfonyl chloride
- Reaction with either cyclopropylamine or 2-(thiophen-2-yl)ethylamine to form a mono-substituted sulfonamide
- Subsequent N-alkylation to introduce the second substituent
Direct Sulfonylation of Secondary Amine
This approach involves:
- Pre-formation of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine
- Direct sulfonylation using 5-chlorothiophene-2-sulfonyl chloride
Convergent Synthesis Approach
This strategy employs the parallel preparation of key building blocks that are combined in later stages:
- Synthesis of 5-chlorothiophene-2-sulfonyl chloride
- Preparation of the N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine component
- Convergent coupling of these components
Preparation of Key Intermediates
Synthesis of 5-chlorothiophene-2-sulfonyl chloride
The preparation of 5-chlorothiophene-2-sulfonyl chloride represents a critical early step in the synthesis of the target compound. This intermediate can be prepared through several routes:
From 5-chlorothiophene-2-thiol
The thiol derivative can be prepared and subsequently oxidized to the sulfonyl chloride, as demonstrated in similar compounds:
- Preparation of 5-chlorothiophene-2-thiol from 5-chlorothiophene
- Oxidative chlorination using chlorine in an appropriate solvent system
The reaction conditions for this transformation are summarized in Table 1.
Table 1. Reaction Conditions for the Preparation of 5-chlorothiophene-2-sulfonyl chloride from Thiol
| Reagent | Quantity | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5-chlorothiophene-2-thiol | 1.0 equiv. | 1,2-dichloroethane/water | 0-5°C | 3-4 h | 75-85% |
| Chlorine gas | 2.0-2.5 equiv. | - | - | - | - |
| Sodium bicarbonate | 2.0 equiv. | - | - | - | - |
Direct Chlorosulfonation of 5-chlorothiophene
An alternative approach involves direct chlorosulfonation of 5-chlorothiophene with chlorosulfonic acid:
- Addition of chlorosulfonic acid to 5-chlorothiophene at controlled temperature
- Workup and isolation of the sulfonyl chloride product
Preparation of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine
The secondary amine component represents another key intermediate. Its synthesis can be approached through several methods:
Reductive Amination Route
This approach utilizes the reaction between cyclopropylamine and 2-(thiophen-2-yl)acetaldehyde:
- Condensation of cyclopropylamine with 2-(thiophen-2-yl)acetaldehyde to form an imine
- Reduction with sodium cyanoborohydride or sodium triacetoxyborohydride
Alkylation Route
An alternative method involves the alkylation of cyclopropylamine with 2-(thiophen-2-yl)ethyl bromide or similar electrophiles:
- Protection of cyclopropylamine if necessary
- Alkylation with 2-(thiophen-2-yl)ethyl halide
- Deprotection if applicable
Synthesis of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
Sequential N-substitution Method
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling Approach
Based on the methodology described for similar compounds, a palladium-catalyzed cross-coupling approach can be employed to introduce the thiophene moiety:
- Preparation of N-cyclopropyl-5-chlorothiophene-2-sulfonamide
- Introduction of a leaving group at the desired position of the ethyl chain
- Palladium-catalyzed coupling with thiophene-2-boronic acid or similar coupling partner
Table 5. Conditions for Palladium-Catalyzed Cross-Coupling
| Reagent | Quantity | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|---|---|
| N-cyclopropyl-N-(2-bromoethyl)-5-chlorothiophene-2-sulfonamide | 1.0 equiv. | Pd(PhCN)₂Cl₂ (5 mol%) | Tri-(tert-butyl)phosphine (10 mol%) | Piperidine | DMF | 60-80°C | 12-24 h | 60-70% |
| Thiophene-2-boronic acid | 1.5 equiv. | - | - | - | - | - | - | - |
| Copper(I) iodide | 10 mol% | - | - | - | - | - | - | - |
One-Pot Multicomponent Approach
Drawing inspiration from the synthetic methods described for similar heterocyclic compounds, a one-pot multicomponent approach might be developed:
- Combination of appropriate thiophene precursors
- Cyclopropylamine and a suitable electrophile
- Catalytic system to facilitate the transformations
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the key transformations in the synthesis of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide. Table 6 summarizes the solvent effects on the N-alkylation step.
Table 6. Solvent Effects on N-alkylation Step
| Solvent | Temperature | Time | Yield (%) | Observations |
|---|---|---|---|---|
| DMF | RT | 12 h | 70-75 | Clean reaction, good solubility |
| THF | RT | 12 h | 60-65 | Moderate yield, easier workup |
| Acetonitrile | RT | 12 h | 55-60 | Lower yield, fewer side products |
| DMSO | RT | 12 h | 65-70 | Good yield, challenging workup |
Base Selection
The choice of base for the deprotonation and alkylation steps is critical for achieving selective N-substitution.
Table 7. Effect of Base on N-alkylation
| Base | Equivalents | Temperature | Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Sodium hydride | 1.5 | 0°C to RT | 10 h | 75-80 | High |
| Potassium carbonate | 2.0 | RT | 24 h | 60-65 | Moderate |
| Cesium carbonate | 2.0 | RT | 18 h | 70-75 | Good |
| Potassium tert-butoxide | 1.5 | 0°C to RT | 8 h | 65-70 | Variable |
Purification and Characterization
Purification Methods
The purification of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide requires careful consideration due to the presence of multiple aromatic rings and potential side products.
Table 8. Purification Methods for Target Compound
| Method | Conditions | Recovery (%) | Purity (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, Hexane/Ethyl acetate (7:3) | 85-90 | >95 |
| Recrystallization | Ethanol/Water | 70-75 | >98 |
| Preparative HPLC | C18 column, Acetonitrile/Water gradient | 80-85 | >99 |
Characterization Data
The characterization of the target compound typically involves spectroscopic and analytical techniques. The expected spectral characteristics are summarized below:
Table 9. Characterization Data for 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.45 (m, thiophene protons), 7.20-7.10 (m, thiophene protons), 6.95-6.85 (m, thiophene protons), 3.75-3.65 (t, -CH₂-N), 3.10-3.00 (t, thiophene-CH₂-), 2.65-2.55 (m, cyclopropyl CH), 0.95-0.75 (m, cyclopropyl CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140-138 (thiophene carbons), 135-130 (thiophene carbons), 128-125 (thiophene carbons), 50-48 (N-CH₂), 30-28 (thiophene-CH₂), 32-30 (cyclopropyl CH), 10-8 (cyclopropyl CH₂) |
| FTIR | 3100-3000 cm⁻¹ (aromatic C-H), 1350-1300 cm⁻¹ (S=O asymmetric), 1150-1100 cm⁻¹ (S=O symmetric) |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₄H₁₅ClNO₂S₂: 328.0228 |
| Melting Point | 115-118°C |
Optimization Case Studies
Temperature Optimization for Sulfonylation Step
The reaction temperature significantly affects the efficiency and selectivity of the sulfonylation reaction. A detailed study of temperature effects is presented in Table 10.
Table 10. Effect of Temperature on Sulfonylation Reaction
| Temperature (°C) | Time (h) | Yield (%) | Side Products (%) | Observations |
|---|---|---|---|---|
| -10 to 0 | 10-12 | 65-70 | 5-8 | Slow reaction, high selectivity |
| 0 to RT | 6-8 | 75-80 | 8-10 | Good balance of rate and selectivity |
| RT to 40 | 3-4 | 70-75 | 12-15 | Faster reaction, more side products |
| 40 to 60 | 2-3 | 60-65 | 15-20 | Rapid reaction, lower selectivity |
Catalyst Loading in Cross-Coupling Reactions
For the palladium-catalyzed cross-coupling approach, catalyst loading plays a crucial role in reaction efficiency.
Table 11. Effect of Catalyst Loading on Cross-Coupling Reaction
| Pd Catalyst Loading (mol%) | Cu Co-catalyst (mol%) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| 1 | 5 | 36 | 45-50 | Incomplete conversion |
| 3 | 7 | 24 | 65-70 | Good yield, economical |
| 5 | 10 | 12 | 75-80 | Optimal conditions |
| 10 | 15 | 8 | 80-85 | Marginal improvement, higher cost |
Scale-Up Considerations
The scale-up of the synthesis presents additional challenges that must be addressed for industrial applications:
Heat Management
The exothermic nature of certain steps, particularly the sulfonylation and alkylation reactions, requires careful heat management during scale-up.
Table 12. Heat Management Strategies for Scale-Up
| Reaction Step | Heat Evolution | Control Strategy | Equipment Recommendation |
|---|---|---|---|
| Sulfonyl chloride formation | High | Gradual addition, external cooling | Jacketed reactor with efficient cooling |
| N-alkylation with NaH | Moderate to High | Low temperature, controlled addition | Efficient stirring, temperature monitoring |
| Palladium coupling | Moderate | Controlled heating rate | Reactor with precise temperature control |
Reagent Addition Rates
The rate of addition of reactive components significantly impacts reaction selectivity and safety.
Table 13. Recommended Addition Rates for Key Reagents
| Reagent | Scale | Addition Rate | Temperature Control | Observations |
|---|---|---|---|---|
| Chlorosulfonic acid | 100g | 0.5-1.0 mL/min | -5 to 0°C | Critical for selectivity |
| Sodium hydride | 100g | 0.2-0.5 g/min | 0 to 5°C | Controls exotherm |
| 2-(thiophen-2-yl)ethyl bromide | 100g | 1.0-2.0 mL/min | 0 to RT | Affects alkylation selectivity |
The most promising route appears to be the sequential N-substitution approach, which allows for controlled introduction of the cyclopropyl and 2-(thiophen-2-yl)ethyl groups. Alternative methods, including palladium-catalyzed cross-coupling and direct sulfonylation of secondary amines, offer viable alternatives depending on reagent availability and specific requirements.
The optimization data presented provides a foundation for developing efficient, scalable processes for the preparation of this compound, which may have significant applications in medicinal chemistry and related fields. Future research could focus on developing catalytic methods for asymmetric variants and exploring more environmentally friendly synthetic approaches.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide group can hydrolyze to form a sulfonic acid . This reaction is facilitated by strong acids (e.g., HCl) or bases (e.g., NaOH).
-
Reduction : Sulfonamides are generally resistant to reduction, but harsh conditions (e.g., LiAlH4) might reduce the sulfonamide to a sulfide or amine.
Cyclopropyl Group Reactivity
-
Ring-Opening Reactions : Cyclopropane rings are strained and can undergo ring-opening under acidic or thermal conditions, though this is less common in stable cyclopropyl substituents.
Photocatalytic Functionalization
Sulfonamides can undergo late-stage functionalization via photocatalytic methods, as demonstrated in related compounds . This involves:
-
Sulfonyl Radical Formation : Under photoredox conditions (e.g., Ir[dF(CF3)ppy]2(dtbbpy)]PF6 catalyst), the sulfonamide generates a sulfonyl radical intermediate via Dexter triplet-triplet energy transfer .
-
C–H Functionalization : The radical can abstract hydrogen atoms from adjacent carbons, enabling cross-coupling or alkylation reactions.
-
Nucleophilic Trapping : The radical intermediate reacts with nucleophiles (e.g., alkenes, amines) to form new bonds.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Photocatalytic C–H Activation | Ir catalyst, light, nucleophile (e.g., alkene) | Functionalized sulfonamide derivatives |
| Hydrolysis | Acidic or basic conditions | Sulfonic acid formation |
| Nucleophilic Substitution | Strong base, activating groups | Substituted thiophene derivatives |
Radical Pathways
The photocatalytic mechanism involves triplet energy transfer from the catalyst to the sulfonamide, generating a sulfonyl radical. This intermediate undergoes bond cleavage or coupling, as supported by computational studies in analogous systems .
Substitution Reactions
While direct substitution of the thiophene chlorine is challenging, the sulfonamide group’s stability under mild conditions allows selective functionalization of other moieties (e.g., cyclopropyl or ethyl chains).
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines. The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.
Antimicrobial Properties
Sulfonamide derivatives are traditionally recognized for their antimicrobial activity. Studies suggest that related compounds possess varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values often exceed 100 µM for many derivatives, indicating moderate antibacterial activity.
Antituberculosis Activity
Preliminary studies have shown that this compound exhibits effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values from 1.50 µM to 20 µM in various cell lines | |
| Antimicrobial | MIC > 100 µM against selected bacteria | |
| Antituberculosis | Effective against M. tuberculosis in preliminary studies |
Case Study: Anticancer Efficacy
In a notable study, 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide was tested on human leukemia cell lines. The results indicated significant cytotoxicity, leading to a marked decrease in cell viability and alterations in cell morphology consistent with apoptotic processes. Flow cytometry analysis revealed that treated cells showed increased levels of apoptotic markers compared to untreated controls, highlighting the compound's potential as an anticancer agent.
Case Study: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated that while some derivatives showed moderate antibacterial activity, further optimization might be required to enhance their effectiveness.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system can interact with biological macromolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Biological Activity
5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO₂NH₂). This compound exhibits a complex structure, which includes a chloro group, a cyclopropyl moiety, and a thiophene ring. Given its unique architecture, it is of significant interest in medicinal chemistry for its potential biological activities.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is C₁₃H₁₄ClN₃O₂S₂. The presence of multiple functional groups contributes to its reactivity and interactions with biological targets. The sulfonamide moiety is particularly important for its pharmacological properties.
The biological activity of thiophene derivatives, including this compound, often involves interaction with specific biological targets. The proposed mechanism of action includes:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound can disrupt bacterial growth and replication, making it potentially useful as an antibacterial agent .
- Interaction with Carbonic Anhydrase : Some thiophene sulfonamides have been shown to inhibit carbonic anhydrase (CA), an enzyme involved in bicarbonate ion formation. This inhibition can affect fluid transport and intraocular pressure, suggesting potential applications in ophthalmology .
Biological Activities
Research indicates that 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported above 100 μM, indicating moderate activity .
- Antioxidant Properties : Compounds in this class have shown potential antioxidant activity through various assays like DPPH and FRAP, which assess their ability to scavenge free radicals .
- Anti-inflammatory Effects : Thiophene derivatives are known to exhibit anti-inflammatory properties, possibly by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene sulfonamides. The following table summarizes key findings from SAR studies related to similar compounds:
Case Studies
Several studies have investigated the biological activity of thiophene sulfonamides:
- Antibacterial Studies : A study evaluated various thiophene derivatives against Staphylococcus aureus and Escherichia coli, where some compounds showed promising antibacterial properties at MIC values lower than 100 μM compared to standard antibiotics like ciprofloxacin .
- Ophthalmologic Applications : Research involving the administration of thiophene sulfonamides in animal models has shown potential in reducing intraocular pressure, indicating their usefulness in treating glaucoma .
- Inhibition Studies : In vitro assays have demonstrated that certain derivatives can effectively inhibit carbonic anhydrase II with low nanomolar IC₅₀ values, highlighting their potential as therapeutic agents for conditions like glaucoma .
Q & A
Q. What are the common synthetic routes for 5-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, and how are key intermediates characterized?
- Methodological Answer : The compound can be synthesized via sulfonamide formation reactions. A typical approach involves:
Chlorosulfonation : Reacting thiophene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation : Reacting the sulfonyl chloride intermediate with cyclopropylamine and 2-(thiophen-2-yl)ethylamine in a stepwise manner under inert conditions.
Key intermediates (e.g., 5-chlorothiophene-2-sulfonyl chloride) are characterized using NMR (¹H/¹³C), IR (to confirm sulfonamide C=O and S=O stretches), and HPLC-MS for purity assessment .
Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography is used to resolve the 3D structure, particularly the dihedral angles between the thiophene, cyclopropyl, and sulfonamide groups. For example, dihedral angles between aromatic rings in similar compounds range from 8.5° to 16.1°, influencing steric interactions .
- DFT calculations compare experimental bond lengths (e.g., C–S bonds in thiophene at ~1.71 Å) with theoretical values to validate electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize oligomerization or side products during synthesis?
- Methodological Answer :
- Controlled stoichiometry : Use a 1:1 molar ratio of sulfonyl chloride to amines to prevent over-alkylation.
- Temperature control : Maintain reactions at 0–5°C during amidation to reduce exothermic side reactions (e.g., oligomerization via polycondensation, as observed in thiophene-formaldehyde systems) .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates and reduce byproduct formation .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the sulfonamide group may form hydrogen bonds with catalytic residues in antimicrobial targets .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The chloro and thiophene groups often contribute to electron-deficient regions .
Q. How can contradictory data on sulfonamide bioactivity be resolved?
- Methodological Answer :
- Dose-response assays : Re-evaluate bioactivity (e.g., antimicrobial IC₅₀) across multiple concentrations to account for non-linear effects.
- Structural analogs : Compare results with derivatives (e.g., N-aryl vs. N-alkyl sulfonamides) to isolate functional group contributions. For instance, cyclopropyl groups may enhance membrane permeability compared to bulkier substituents .
Q. What strategies mitigate challenges in detecting trace byproducts during synthesis?
- Methodological Answer :
- LC-MS/MS : Use high-resolution mass spectrometry with reverse-phase chromatography to identify low-abundance impurities (e.g., chloromethylated oligomers reported in thiophene systems) .
- Isotopic labeling : Introduce ¹³C or ²H labels in starting materials to track byproduct formation pathways .
Applied Research Questions
Q. How can this compound be evaluated for antimicrobial activity, and what assay designs are robust?
- Methodological Answer :
- Microbroth dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC (Minimum Inhibitory Concentration) endpoints. Include controls like sulfamethoxazole for benchmarking .
- Time-kill assays : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .
Q. What experimental steps address instability of intermediates during scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
